Hexadec-1-en-1-yl acetate Hexadec-1-en-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 1787-09-3
VCID: VC21232020
InChI: InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h16-17H,3-15H2,1-2H3
SMILES: CCCCCCCCCCCCCCC=COC(=O)C
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

Hexadec-1-en-1-yl acetate

CAS No.: 1787-09-3

Cat. No.: VC21232020

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Hexadec-1-en-1-yl acetate - 1787-09-3

Specification

CAS No. 1787-09-3
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name hexadec-1-enyl acetate
Standard InChI InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h16-17H,3-15H2,1-2H3
Standard InChI Key CEMVQLPAAAYDAK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCC=COC(=O)C
Canonical SMILES CCCCCCCCCCCCCCC=COC(=O)C

Introduction

Chemical Identity and Structure

Hexadec-1-en-1-yl acetate features a distinctive chemical structure characterized by a long hydrocarbon chain with a terminal double bond connected to an acetate group through an oxygen atom. This arrangement confers specific chemical and physical properties that distinguish it from related compounds.

Basic Identification Parameters

The primary identification parameters for hexadec-1-en-1-yl acetate are summarized in Table 1.

Table 1: Chemical Identity of Hexadec-1-en-1-yl acetate

ParameterInformation
IUPAC NameHexadec-1-en-1-yl acetate
CAS Registry Number1787-09-3
Molecular FormulaC₁₈H₃₄O₂
Molecular Weight282.5 g/mol
SMILES NotationCCCCCCCCCCCCCCC=COC(=O)C
InChIInChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h16-17H,3-15H2,1-2H3
InChIKeyCEMVQLPAAAYDAK-UHFFFAOYSA-N
DSSTox Substance IDDTXSID50346627

Structural Characteristics

Physical and Chemical Properties

Hexadec-1-en-1-yl acetate exhibits physical and chemical properties that are characteristic of long-chain unsaturated esters. These properties influence its behavior in various chemical reactions and determine its potential applications.

Physical Properties

The physical properties of hexadec-1-en-1-yl acetate are outlined in Table 2, with some values estimated based on structural analogs due to limited experimental data.

Table 2: Physical Properties of Hexadec-1-en-1-yl acetate

PropertyValueReference
Physical StateColorless to pale yellow liquid (estimated)
Density~0.875 g/cm³ at 20°C (estimated)
Boiling Point~348.7°C at 760 mmHg (estimated)
Refractive Index~1.453 at 20°C (estimated)
Flash Point~88°C (estimated)
LogP6.9-7.5 (estimated)
SolubilitySoluble in organic solvents (chloroform, DMSO, ethyl acetate); insoluble in water

Chemical Properties

As an unsaturated ester, hexadec-1-en-1-yl acetate possesses both alkene and ester functionalities, making it reactive toward various chemical transformations:

  • Hydrolysis: The acetate group can undergo hydrolysis under acidic or basic conditions to yield hexadec-1-en-1-ol and acetic acid.

  • Addition Reactions: The C=C double bond can participate in addition reactions such as hydrogenation, halogenation, and epoxidation.

  • Esterification/Transesterification: The ester group can undergo transesterification with other alcohols under appropriate catalytic conditions.

  • Oxidation: The double bond is susceptible to oxidation, potentially forming epoxides, diols, or cleaved products depending on the oxidizing agent employed .

Comparative Analysis with Related Compounds

Hexadec-1-en-1-yl acetate is structurally related to several other acetate esters that differ in the position and configuration of the double bond. Understanding these relationships provides valuable context for its properties and functions.

Comparison with Positional Isomers

Table 3 presents a comparison of hexadec-1-en-1-yl acetate with its positional isomers, highlighting key differences in their properties and applications.

Table 3: Comparison of Hexadec-1-en-1-yl acetate with Positional Isomers

CompoundCAS NumberDouble Bond PositionConfigurationPrimary ApplicationsReference
Hexadec-1-en-1-yl acetate1787-09-3C1-C2Not specifiedChemical research, potential biosynthetic intermediate
(E)-11-Hexadecen-1-yl acetate56218-72-5C11-C12E (trans)Sex pheromone component (e.g., fall armyworm)
(Z)-11-Hexadecen-1-yl acetate34010-21-4C11-C12Z (cis)Sex pheromone component (e.g., fall armyworm)

Impact of Structural Variations

The position and configuration of the double bond significantly affect the biological activity and physicochemical properties of these compounds:

  • Double Bond Position: The terminal double bond in hexadec-1-en-1-yl acetate results in different reactivity patterns compared to internal double bonds (as in position 11 isomers).

  • Stereochemistry: The E and Z configurations of the double bond can drastically alter biological activity, particularly in pheromone applications where stereochemical specificity is critical for receptor binding.

  • Chain Length: Compared to shorter-chain analogs like hex-1-enyl acetate (C8H14O2), hexadec-1-en-1-yl acetate exhibits lower volatility, higher boiling point, and greater lipophilicity .

Analytical Methods for Identification and Quantification

Accurate identification and quantification of hexadec-1-en-1-yl acetate are essential for research and quality control purposes. Multiple analytical techniques can be employed to characterize this compound.

Chromatographic Methods

Gas chromatography (GC) coupled with mass spectrometry (MS) represents the most common method for analyzing hexadec-1-en-1-yl acetate, particularly in complex mixtures. The compound's relatively high boiling point necessitates appropriate column selection and temperature programming.

Typical GC-MS parameters might include:

  • Column: DB-5MS or similar (5% phenyl, 95% dimethylpolysiloxane)

  • Temperature program: 50°C (2 min) → 10°C/min → 320°C (10 min)

  • Carrier gas: Helium

  • Ionization mode: Electron impact (70 eV)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation:

  • ¹H NMR: Expected to show characteristic signals for the vinyl protons (δ ~5.5-6.5 ppm), methyl protons of the acetate group (δ ~2.0 ppm), and the methylene chain.

  • ¹³C NMR: Would display the ester carbonyl carbon (~170 ppm), vinyl carbons (~120-140 ppm), and the aliphatic chain carbons.

  • IR Spectroscopy: Expected to show absorption bands for C=O stretching (~1740 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-O stretching (~1240 cm⁻¹) .

Research Findings and Future Directions

Current research on hexadec-1-en-1-yl acetate is limited, but several areas warrant further investigation based on the compound's structure and the known properties of related compounds.

Current Research Status

Recent studies have identified hexadec-1-en-1-yl acetate among the volatile components in plant extracts, suggesting its natural occurrence and potential ecological significance:

  • Hexadec-1-en-1-yl acetate was detected in the ethanolic extract of Artemisia judaica, constituting approximately 2.03% of the total volatile composition. This finding suggests potential natural sources for this compound and indicates possible ecological roles in plant-environment interactions .

Future Research Directions

Several promising research directions for hexadec-1-en-1-yl acetate include:

  • Comprehensive Structural Studies: Further investigation of stereochemical aspects and conformational preferences.

  • Biological Activity Screening: Systematic evaluation of potential signaling or pheromone activities.

  • Synthetic Methodology Development: Improved preparation methods with higher stereoselectivity and yield.

  • Ecological Significance: Further exploration of its presence in plant extracts and potential ecological roles .

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